1-[2-Amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide;dihydrobromide

Diastereomer Stereochemical Differentiation Protease Resistance

1-[2-Amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide;dihydrobromide (CAS 128083-56-7), systematically known as D-histidyl-L-prolinamide dihydrobromide, is a synthetic dipeptide derivative composed of D-histidine linked via a peptide bond to L-prolinamide, stabilized as the dihydrobromide salt (molecular formula C₁₁H₁₉Br₂N₅O₂, MW 413.11 g/mol). The defining structural feature is the D-configuration at the histidine α-carbon (2R), which distinguishes it from the naturally occurring L-histidyl-L-prolinamide (CAS 33605-69-5).

Molecular Formula C11H19Br2N5O2
Molecular Weight 413.114
CAS No. 128083-56-7
Cat. No. B590755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-Amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide;dihydrobromide
CAS128083-56-7
SynonymsL-Prolinamide,D-histidyl-, dihydrobromide
Molecular FormulaC11H19Br2N5O2
Molecular Weight413.114
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)N.Br.Br
InChIInChI=1S/C11H17N5O2.2BrH/c12-8(4-7-5-14-6-15-7)11(18)16-3-1-2-9(16)10(13)17;;/h5-6,8-9H,1-4,12H2,(H2,13,17)(H,14,15);2*1H
InChIKeyVEUXRROWTMGTCK-BPRGXCPLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-Amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide Dihydrobromide (CAS 128083-56-7): Compound Identity and Core Characteristics


1-[2-Amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide;dihydrobromide (CAS 128083-56-7), systematically known as D-histidyl-L-prolinamide dihydrobromide, is a synthetic dipeptide derivative composed of D-histidine linked via a peptide bond to L-prolinamide, stabilized as the dihydrobromide salt (molecular formula C₁₁H₁₉Br₂N₅O₂, MW 413.11 g/mol) . The defining structural feature is the D-configuration at the histidine α-carbon (2R), which distinguishes it from the naturally occurring L-histidyl-L-prolinamide (CAS 33605-69-5) . This compound constitutes the C-terminal dipeptide fragment of thyrotropin-releasing hormone (TRH) and serves as the core scaffold for a series of pharmacologically distinct TRH analogs, most notably as the immediate synthetic precursor to [D-His²]-TRH (5-Oxo-L-prolyl-D-histidyl-L-prolinamide, CAS 40600-90-6), which is designated as Protirelin EP Impurity A in the European Pharmacopoeia .

Why Generic Substitution Fails: The Critical Distinction of D-Histidyl-L-Prolinamide Dihydrobromide (CAS 128083-56-7) from L,L-Diastereomer and TRH Scaffold Analogs


This compound cannot be interchanged with its L,L-diastereomer (L-histidyl-L-prolinamide, CAS 33605-69-5) or with other histidyl-prolinamide derivatives, because the D-configuration at the histidine α-carbon creates a stereochemical divergence that fundamentally alters three key properties: (i) protease recognition and metabolic stability profiles [1]; (ii) receptor binding affinity at TRH receptors, where [D-His²]-TRH exhibits markedly reduced binding activity compared to the endogenous L-His²-TRH (Kd = 8.5 nM for TRH at high-affinity pituitary sites) [2]; and (iii) its defined role as a regulated synthetic precursor to the European Pharmacopoeia reference standard D-His-Protirelin (EP Impurity A, CAS 40600-90-6), for which only the D-histidyl diastereomer is structurally and analytically valid . Additionally, the dihydrobromide salt form imparts specific solubility and handling characteristics that differ from the free base, making it the preferred form for solid-phase peptide synthesis applications where stoichiometric precision of the counterion is required .

Product-Specific Quantitative Evidence Guide: Comparative Differentiation of 1-[2-Amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide Dihydrobromide


Stereochemical Differentiation: (2R)-D-Histidyl-L-Prolinamide vs. (2S)-L-Histidyl-L-Prolinamide Diastereomer Identity

The compound's stereochemical identity as (2R)-D-histidyl-L-prolinamide dihydrobromide, confirmed by SMILES notation C1C[C@H](N(C1)C(=O)[C@@H](CC2=CNC=N2)N)C(=O)N , constitutes the primary differentiation from the naturally occurring L,L-diastereomer (CAS 33605-69-5), which bears the (2S) configuration at histidine. In the TRH receptor system, inversion of the histidine chiral center from L to D in the full tripeptide [D-His²]-TRH results in reduced receptor binding activity compared to TRH (Kd = 8.5 nM for TRH at high-affinity rat pituitary binding sites) [1]. In related peptide systems, substitution of L-His with D-His has been quantitatively shown to diminish biological activity—for example, in antioxidative peptide PHH, the D-His substitution (PHDH) reduced relative antioxidative activity approximately 2.0-fold at 4.0 × 10⁻⁵ M [2]. The D-configuration is also known to confer resistance to enzymatic hydrolysis by aminopeptidases that exhibit strict L-stereospecificity, a class-level inference supported by the general principle that D-amino acid incorporation reduces protease-mediated degradation rates .

Diastereomer Stereochemical Differentiation Protease Resistance TRH Analog Scaffold

Plasma Degradation Kinetics: His-Pro-NH2 Half-Life of 5.3 min vs. TRH (9.4 min) and TRH-OH (27 min) in Human Plasma

In a controlled in vitro study of TRH metabolism in human plasma at 37 °C, the degradation kinetics of the histidyl-prolinamide scaffold (His-Pro-NH₂, the free base form corresponding to the deprotected dipeptide) were quantitatively characterized alongside TRH and its metabolites [1]. His-Pro-NH₂ degraded by first-order kinetics with a half-life (t₁/₂) of 5.3 minutes in 80% plasma, significantly faster than TRH (t₁/₂ = 9.4 min) and substantially faster than TRH-OH (t₁/₂ = 27 min) [1]. The degradation pathway analysis revealed that 67% of His-Pro-NH₂ was hydrolyzed at the peptide bond to yield His and Pro-NH₂, 29% underwent deamidation to His-Pro, and ≤4% spontaneously cyclized to cyclo(His-Pro) [1]. This study establishes the intrinsic metabolic lability of the L,L-histidyl-prolinamide scaffold; the D-histidyl analog (CAS 128083-56-7) is expected to exhibit altered degradation kinetics due to D-amino acid-mediated protease resistance, though direct comparative data for the D,L vs. L,L dipeptide in this specific plasma system have not been reported in the peer-reviewed literature .

Plasma Stability Metabolic Half-Life TRH Degradation Pathway Peptide Pharmacokinetics

Aqueous Cyclization Propensity: Quantitative Conversion to cyclo(His-Pro) with t₁/₂ = 140 min at pH 6–7, 37 °C

A defining chemical property of the histidyl-prolinamide scaffold is its spontaneous, quantitative cyclization to the biologically active diketopiperazine cyclo(His-Pro) in aqueous solution. J. Møss and H. Bundgaard demonstrated that L-histidyl-L-prolinamide (His-ProNH₂) is converted quantitatively to cyclo(His-Pro) in aqueous solution across pH 2–10 at 37 °C, with a cyclization half-life (t₁/₂) of 140 minutes at the maximal rate region of pH 6–7 [1]. The rate of this intramolecular cyclization was found to be substantially faster than that observed for other proline-containing di- and tripeptides, an acceleration attributed to intramolecular general acid catalysis by the protonated imidazole group of the histidine residue [1]. Buffer substances such as phosphate (pH 6–7.4) were shown to catalyze the cyclization further [1]. In the presence of human plasma, enzymatic hydrolysis competes with cyclization and predominates at 80% plasma concentration [1]. While these data were generated using the L,L-diastereomer, the cyclization reaction is driven by the imidazole group of histidine, which is stereochemically conserved in the D,L form (CAS 128083-56-7), making similar cyclization behavior highly probable .

Cyclization Kinetics cyclo(His-Pro) Aqueous Stability Formulation Handling

[D-His²]-TRH Receptor Binding Affinity Reduction vs. TRH: Direct Head-to-Head Comparison at Rat Pituitary Receptors

In a head-to-head evaluation of ten TRH analogues by Aleksandrova et al. (1985), the receptor binding activity of [D-His²]-TRH (the full tripeptide incorporating the D-histidyl-L-prolinamide scaffold) was directly compared with that of native TRH (pGlu-L-His-L-Pro-NH₂) using competition for ³H-TRH binding to rat anterior pituitary membrane fractions [1]. TRH exhibited a dissociation constant Kd = 8.5 nM at high-affinity binding sites [1]. The binding activity of both diastereoisomers—[D-His²]-TRH and [D-Pro³]-TRH—was quantitatively reduced relative to TRH, while only one of ten tested analogues ([Aad¹,Tca³]TRH) matched TRH potency [1]. The rank order of binding affinities showed strong concordance with α-MSH releasing activities in the frog neuro-intermediate lobe, confirming that the D-histidine substitution produces a coordinated reduction in both receptor occupancy and downstream functional response [1]. Complementary immunochemical data independently confirmed that L-pyroglutamyl-D-histidyl-L-prolineamide possesses only 1.08% of TRH immunoreactivity, consistent with a conformational alteration that diminishes recognition across multiple binding systems [2].

TRH Receptor Binding Diastereomer Pharmacology Structure-Activity Relationship Pituitary Receptor

TRH Analog CNS vs. Endocrine Potency Divergence: Histidyl-Prolinamide Scaffold as a Selectivity-Determining Core

The histidyl-prolinamide dipeptide scaffold is the conserved pharmacophoric core across a series of TRH analogs that exhibit striking divergence between central nervous system (CNS) potency and endocrine (TSH-releasing) potency [1]. The N-terminally modified analog DN-1417 (γ-butyrolactone-γ-carbonyl-L-histidyl-L-prolinamide citrate), which retains the unmodified L-histidyl-L-prolinamide core, displayed TSH-releasing potency of only 0.14–0.26% that of TRH in dispersed rat pituitary cells, yet was more potent and longer-acting than TRH in CNS behavioral paradigms including motor activity stimulation, arousal from pentobarbital/ethanol sleep, and reversal of reserpine-induced hypothermia [2][3]. In the behavioral despair model of depression, DN-1417 showed anti-depressive potency similar to TRH, while MK-771 (L-pyro-2-aminoadipyl-histidyl-thiazolidine-4-carboxamide) was 40-fold stronger than TRH at the minimum effective dose [4]. YM-14673 (N-[(S)-4-oxo-2-azetidinyl]carbonyl-L-histidyl-L-prolinamide) was 10–40 times more potent than TRH in antagonizing pentobarbital-induced sleep and hypothermia, with an 8–36 times longer duration of action [5]. These data demonstrate that modifications to the N-terminal cap of the histidyl-prolinamide core can independently tune CNS potency over a >100-fold range while suppressing endocrine activity, making the dipeptide scaffold a critical selectivity-determining element [1].

CNS Selectivity Endocrine Potency TRH Analog Behavioral Pharmacology

Defined Synthetic Precursor to D-His-Protirelin (EP Impurity A): Procurement Rationale for Analytical Reference Standard Synthesis

D-Histidyl-L-prolinamide dihydrobromide (CAS 128083-56-7) is the immediate synthetic precursor for generating 5-Oxo-L-prolyl-D-histidyl-L-prolinamide (CAS 40600-90-6), which is officially designated as Protirelin EP Impurity A in the European Pharmacopoeia and is distributed as an EP Reference Standard by Sigma Aldrich (catalogue P3760020) . The synthetic route to this impurity standard requires the D-histidyl-L-prolinamide dipeptide as the building block onto which the pyroglutamyl (5-oxo-L-prolyl) N-terminal cap is coupled, either in solution-phase or solid-phase synthesis . The dihydrobromide salt form of CAS 128083-56-7 provides the N-terminal amino group in a defined protonation state suitable for direct coupling without additional activation steps, and the stoichiometric bromide counterion facilitates precise molar calculations for peptide coupling reactions . The D-histidyl configuration is mandatory for this impurity standard—use of the L,L-diastereomer (CAS 33605-69-5) would yield L-His-Protirelin (TRH itself) rather than the D-His impurity, fundamentally invalidating the analytical reference .

Pharmacopeial Reference Standard Impurity Profiling Solid-Phase Peptide Synthesis Quality Control

Best Research and Industrial Application Scenarios for 1-[2-Amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide Dihydrobromide (CAS 128083-56-7)


Synthesis of D-His-Protirelin (EP Impurity A) for Pharmacopeial Quality Control and ANDA/NDA Regulatory Submissions

This compound is the essential synthetic precursor for manufacturing 5-Oxo-L-prolyl-D-histidyl-L-prolinamide (CAS 40600-90-6), the official Protirelin EP Impurity A reference standard . Analytical laboratories supporting Abbreviated New Drug Applications (ANDAs) or New Drug Applications (NDAs) for generic Protirelin formulations require this impurity for HPLC method validation, system suitability testing, and batch-release impurity profiling per European Pharmacopoeia monograph specifications. The dihydrobromide salt's defined stoichiometry ensures reproducible coupling yields when the pyroglutamyl moiety is introduced via standard peptide coupling reagents, and the D-configuration guarantees structural fidelity to the pharmacopeial impurity specification .

TRH Receptor Structure-Activity Relationship (SAR) Studies Investigating Stereochemical Determinants of Binding and Functional Selectivity

The D-histidyl-L-prolinamide scaffold provides a stereochemically defined building block for systematic SAR exploration of TRH receptor subtypes (TRH₁ and TRH₂). Unlike the L,L-diastereomer or native TRH, the D-histidyl configuration attenuates receptor binding affinity relative to TRH (Kd = 8.5 nM at high-affinity pituitary sites) [1] while potentially altering the CNS/endocrine potency ratio. Researchers can use this compound as a starting material to synthesize a focused library of N-capped [D-His²]-TRH analogs to probe whether D-configuration at position 2 biases signaling toward specific receptor conformations or downstream pathways, building on the established observation that histidyl-prolinamide scaffold modifications produce >100-fold divergence between CNS behavioral potency and endocrine TSH-releasing activity [2].

Metabolic Stability Studies: Investigating D-Amino Acid-Mediated Resistance to Pyroglutamyl Aminopeptidase and Other TRH-Degrading Enzymes

In human plasma, the L,L-histidyl-prolinamide scaffold (His-Pro-NH₂) is rapidly degraded with a t₁/₂ of 5.3 minutes, primarily via peptide bond hydrolysis (67% of total degradation) [3]. The D-histidyl configuration in CAS 128083-56-7 is predicted to confer resistance to this enzymatic hydrolysis, as pyroglutamyl aminopeptidase and other TRH-degrading peptidases exhibit strict L-stereospecificity. Researchers studying peptide metabolic stability can directly compare the degradation kinetics of the D,L form against the published L,L data (t₁/₂ = 5.3 min), using identical HPLC-based methodology to quantify the magnitude of D-amino acid-mediated stabilization. This application is particularly relevant for laboratories developing metabolically stabilized TRH mimetics for CNS indications.

Formulation Development Studies Addressing Cyclization Liability to cyclo(His-Pro) in Aqueous Vehicles

The histidyl-prolinamide scaffold undergoes spontaneous, quantitative cyclization to the bioactive diketopiperazine cyclo(His-Pro) in aqueous solution with a t₁/₂ of 140 minutes at pH 6–7 and 37 °C [4]. This facile cyclization, driven by intramolecular imidazole-catalyzed nucleophilic attack, represents a critical formulation challenge for any aqueous dosage form. Procurement of the stable dihydrobromide salt (CAS 128083-56-7) allows formulators to conduct systematic pH-stability profiling studies to identify conditions (e.g., pH <5 with acetate buffer or pH >8) that suppress cyclization while maintaining solubility. These studies are essential for developing非水 (non-aqueous) or lyophilized formulations where cyclo(His-Pro) contamination must be controlled below predefined acceptance criteria.

Quote Request

Request a Quote for 1-[2-Amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide;dihydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.